molecular formula C23H23FN6O B10914905 6-cyclopropyl-1-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10914905
M. Wt: 418.5 g/mol
InChI Key: QYNBOSKXDMUWCW-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a trimethylpyrazolylmethyl group

Preparation Methods

The synthesis of 6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands.

Chemical Reactions Analysis

6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products formed from these reactions include various derivatives of the original compound, which may exhibit different chemical and biological properties.

Scientific Research Applications

6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to the modulation of their activity. The compound’s unique structure allows it to interact with multiple targets, resulting in a range of biological effects.

Comparison with Similar Compounds

6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole core structure and may exhibit similar biological activities.

    Pyridine derivatives: These compounds share the pyridine core structure and may have similar chemical properties.

    Cyclopropyl-containing compounds: These compounds contain a cyclopropyl group and may exhibit similar reactivity.

The uniqueness of 6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H23FN6O

Molecular Weight

418.5 g/mol

IUPAC Name

6-cyclopropyl-1-(2-fluorophenyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H23FN6O/c1-13-17(14(2)29(3)28-13)11-25-23(31)16-10-20(15-8-9-15)27-22-18(16)12-26-30(22)21-7-5-4-6-19(21)24/h4-7,10,12,15H,8-9,11H2,1-3H3,(H,25,31)

InChI Key

QYNBOSKXDMUWCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=CC(=NC3=C2C=NN3C4=CC=CC=C4F)C5CC5

Origin of Product

United States

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